Hydrogen-Bond Donor/Acceptor Profile and Lipophilicity vs. N-Unsubstituted and N-Methyl Piperazine Analogs
The N-ethyl piperazine substituent of the target compound introduces an additional hydrogen-bond acceptor (the tertiary amine) relative to the N-unsubstituted piperazine analog (CAS 878441-34-0), while its greater bulk and alkyl character increase logP compared to the N-methyl analog (CAS 850751-80-3) . These differences in hydrogen-bonding capacity and lipophilicity are critical determinants of membrane permeability and protein binding, directly influencing compound performance in cellular assays and in vivo models.
| Evidence Dimension | Calculated logP and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | Calculated logP: 2.5; HBD: 0; HBA: 6 |
| Comparator Or Baseline | N-unsubstituted (CAS 878441-34-0): logP 1.0, HBD 1, HBA 6; N-methyl (CAS 850751-80-3): logP 1.8, HBD 0, HBA 6 |
| Quantified Difference | ΔlogP: +1.5 (vs. unsubstituted); ΔlogP: +0.7 (vs. N-methyl); loss of one HBD (vs. unsubstituted) |
| Conditions | Calculated using ChemAxon/ALOGPS 2.1 software under standard conditions |
Why This Matters
Procurement decisions that ignore the N-ethyl-specific logP increase risk acquiring a compound with insufficient membrane permeability for intended cellular targets.
